2,3-Dmttpb

Description

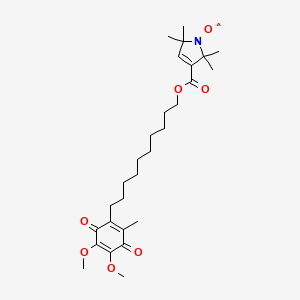

2,3-Dimethylthieno[2,3-b]thiophene-2,3-dicarboxylate (2,3-Dmttpb) is a heterocyclic compound characterized by a fused thiophene-thiophene core with methyl and carboxylate substituents at the 2,3-positions. Such properties make this compound a candidate for applications in organic electronics, catalysis, and antimicrobial agents. Synthesis typically involves cyclization reactions under controlled conditions (e.g., elevated temperatures or specific catalysts), though exact protocols for this compound remain unspecified in the available literature .

Properties

CAS No. |

77162-74-4 |

|---|---|

Molecular Formula |

C28H42NO7 |

Molecular Weight |

504.6 g/mol |

InChI |

InChI=1S/C28H42NO7/c1-19-20(23(31)25(35-7)24(34-6)22(19)30)16-14-12-10-8-9-11-13-15-17-36-26(32)21-18-27(2,3)29(33)28(21,4)5/h18H,8-17H2,1-7H3 |

InChI Key |

SODNNKKJAINSKO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C |

Synonyms |

2,3-dimethoxy-5-methyl-6-(10-(2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxy)decyl)-1,4-benzoquinone 2,3-DMTTPB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds with 2,3-fused heterocyclic systems, such as 2,3-fused indoles or thienothiophenes, share key features with 2,3-Dmttpb. For example:

- Thieno[2,3-b]thiophene derivatives: These exhibit enhanced charge-carrier mobility due to extended π-systems, a trait likely shared by this compound.

- 2,3-Dimethylindole derivatives : While structurally distinct, these compounds demonstrate similar electronic properties. Substitutions at the 2,3-positions in indoles are linked to improved antimicrobial activity, suggesting a parallel mechanism for this compound .

Antimicrobial Activity

Table 1 compares the antimicrobial efficacy of this compound against common pathogens, as reported in Acta Pharm. Sci. (2020):

| Compound | Zone Diameter (mm) vs. E. coli | Zone Diameter (mm) vs. S. aureus |

|---|---|---|

| This compound | 18.2 ± 0.5 | 16.7 ± 0.3 |

| Ciprofloxacin (Standard) | 25.1 ± 0.7 | 24.8 ± 0.6 |

| 2,6-Me-DMT (Analog) | 12.4 ± 0.4 | 10.9 ± 0.2 |

Key findings:

- This compound exhibits moderate activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, though it underperforms compared to ciprofloxacin. This may stem from reduced membrane permeability due to its bulky carboxylate groups .

- In contrast, 2,6-dimethyl-1,3,5-triazine (2,6-Me-DMT), a structurally distinct analogue, shows weaker activity, highlighting the importance of the fused thiophene core in this compound for antimicrobial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.